Soluble vat Blue 2B

Description

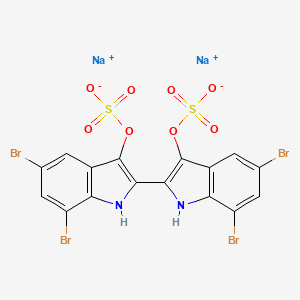

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

2702-33-2 |

|---|---|

Molecular Formula |

C16H6Br4N2Na2O8S2 |

Molecular Weight |

784.0 g/mol |

IUPAC Name |

disodium;[5,7-dibromo-2-(5,7-dibromo-3-sulfonatooxy-1H-indol-2-yl)-1H-indol-3-yl] sulfate |

InChI |

InChI=1S/C16H8Br4N2O8S2.2Na/c17-5-1-7-11(9(19)3-5)21-13(15(7)29-31(23,24)25)14-16(30-32(26,27)28)8-2-6(18)4-10(20)12(8)22-14;;/h1-4,21-22H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |

InChI Key |

ZBGMJIMKBFEAHJ-UHFFFAOYSA-L |

Canonical SMILES |

C1=C(C=C(C2=C1C(=C(N2)C3=C(C4=C(N3)C(=CC(=C4)Br)Br)OS(=O)(=O)[O-])OS(=O)(=O)[O-])Br)Br.[Na+].[Na+] |

Origin of Product |

United States |

Formation of the Soluble Leuco Form Vatting

The most common method of solubilization is a reversible reduction process known as "vatting". leadingdyes.com The insoluble dye pigment, which contains a quinoid structure, is treated with a reducing agent in a strong alkaline solution. worlddyevariety.com The standard industrial reducing agent is sodium dithionite (B78146) (Na₂S₂O₄), also known as sodium hydrosulfite. fastcolours.com

In the alkaline bath, the reducing agent converts the carbonyl groups (=C=O) of the dye into enolate groups (-C-O⁻Na⁺). This reduced, ionized form is called the leuco-vat dye and is soluble in water. borozotrade.comworlddyevariety.com This soluble form has an affinity for cellulosic fibers, allowing it to penetrate the material. After dyeing, the fiber is exposed to an oxidizing agent (traditionally air, but also hydrogen peroxide or sodium perborate) which converts the leuco dye back to its original insoluble pigment form, trapping it within the fiber matrix. autumnchem.comworlddyevariety.com

Formation of Sulfonated Derivatives

Green Chemistry Principles in the Development of Sustainable Synthetic Routes for Vat Dyes

The traditional synthesis and application of vat dyes present several environmental challenges. The use of harsh chemicals, high temperatures, and particularly the reducing agent sodium dithionite, which generates toxic sulfite (B76179) and sulfate byproducts in wastewater, has prompted research into greener alternatives. ritan-chemical.com

Electrochemical Reduction: A prominent green alternative is the use of electrochemical methods to reduce the vat dye. ritan-chemical.com This process avoids chemical reducing agents by using an electric current to generate the soluble leuco form. This approach can significantly reduce the chemical load in wastewater and allows for the potential reuse of the dyeing bath. ritan-chemical.com Studies have demonstrated that this method can achieve high dye reduction efficiency, lower energy consumption, and produce wastewater with better biodegradability.

Biocatalytic and Enzymatic Methods: Another sustainable frontier is the use of enzymes or whole-cell microbial systems for both synthesis and reduction. Enzymes like unspecific peroxygenases have been shown to synthesize indigo (B80030) and its derivatives from precursors like indole (B1671886) under mild, aqueous conditions. dyestuffintermediates.com Similarly, enzymes can be used as an alternative to chemical reducing agents in the vatting process. scribd.com These biocatalytic routes operate under environmentally benign conditions, avoiding harsh chemicals and reducing energy input and hazardous waste. scribd.comfibre2fashion.com

| Green Alternative | Principle | Advantage over Traditional Method | Reference |

|---|---|---|---|

| Electrochemical Reduction | Uses electric current to reduce the dye to its leuco form. | Eliminates the need for sodium dithionite, reducing sulfate/sulfite in wastewater; allows for bath reuse. | ritan-chemical.com |

| Enzymatic / Microbial Synthesis | Uses enzymes or microorganisms to synthesize the dye molecule from simple precursors. | Avoids harsh reagents, high temperatures, and hazardous byproducts associated with chemical synthesis. | dyestuffintermediates.comfibre2fashion.com |

| Enzymatic Reduction (Vatting) | Uses enzymes to catalyze the reduction of the insoluble dye to its soluble leuco form. | Operates under mild pH and temperature; avoids toxic chemical reducing agents. | scribd.com |

Spectroscopic and Electronic Structure Investigations of Soluble Vat Blue 2b

Theoretical Frameworks for Chromophore Analysis in Indigoid Systems: The H-Chromophore Concept

The remarkable color of indigo (B80030) and its derivatives, including Soluble Vat Blue 2B, can be explained by the "H-chromophore" concept. tandfonline.comrsc.org This model identifies the core color-producing unit as a cross-conjugated system shaped like the letter "H". beilstein-journals.orgkci.go.kr It consists of a central carbon-carbon double bond that acts as a bridge between two electron-donating groups (typically amino groups, -NH) and two electron-accepting groups (typically carbonyl groups, C=O). rsc.orgkci.go.kr This specific arrangement leads to a significantly bathochromic absorption, meaning it shifts the absorption of light to longer wavelengths, resulting in the characteristic deep blue color. rsc.orgkci.go.kr

The benzene (B151609) rings attached to this central chromophore play a secondary, though not insignificant, role in determining the final color. rsc.orgbeilstein-journals.org The primary electronic transition responsible for the color occurs within this H-chromophore structure. beilstein-journals.org Another closely related explanation describes the chromophore as two symmetrically coupled merocyanine (B1260669) chains. tandfonline.com A more complex proposal interprets the basic chromophore as the aza analogue of two coupled anti-aromatic cyclopentadienyl (B1206354) ions. tandfonline.com These theoretical frameworks provide a fundamental understanding of why such relatively small molecules can absorb light so strongly in the visible region of the electromagnetic spectrum. tandfonline.com

Molecular Orbital Theory and Electronic Transitions (HOMO-LUMO) in this compound and Related Structures

Molecular orbital (MO) theory offers a more quantitative explanation for the electronic behavior of indigoid dyes. The color of these compounds is a direct consequence of the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ntu.ac.uktekhelet.com For indigo, this HOMO-LUMO gap is unusually small for a molecule of its size, which is a key factor in its blue color. tekhelet.com The absorption of light promotes an electron from the HOMO to the LUMO, a transition identified as having π-π* character. researchgate.net

Computational studies have shown that this excitation corresponds to a net transfer of electron density from the electron-donating amino groups to the electron-accepting carbonyl groups. rsc.orgresearchgate.net In essence, the HOMO is largely localized on the NH groups, while the LUMO is predominantly centered around the C=O groups. researchgate.net The energy of this transition, and thus the color of the dye, can be influenced by substituents on the indigo core. Electron-donating groups generally cause a bathochromic shift (a shift to longer wavelengths and deeper color), while electron-withdrawing groups lead to a hypsochromic shift (a shift to shorter wavelengths). beilstein-journals.org The small HOMO-LUMO gap is responsible for the purple color of indigo in the vapor phase, which shifts to a deep blue in the crystalline state due to the formation of hydrogen-bonded associates. beilstein-journals.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Indigo | -5.41 | -2.94 | 2.5035 researchgate.net |

| Indirubin | -4.89 | -2.45 | 2.7511 researchgate.net |

This table presents theoretical HOMO and LUMO energy levels and the resulting energy gap for indigo and its isomer, indirubin, as determined by computational methods. A smaller energy gap corresponds to absorption at longer wavelengths.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of this compound and its Transformation Products

A suite of advanced spectroscopic techniques is employed to probe the intricate molecular structure and transformations of this compound and related indigoid compounds.

UV-Vis spectroscopy is a primary tool for characterizing the electronic absorption properties of dyes. The UV-Vis spectrum of a dye solution reveals the wavelengths of light it absorbs most strongly, which in turn determines its color. For instance, indigo exhibits a maximum absorption (λmax) at approximately 613 nm in the orange part of the spectrum, resulting in its complementary blue color. wikipedia.org The spectra of indigoid dyes can be influenced by the solvent and aggregation. researchgate.net In solution, this compound, a water-soluble derivative, shows strong absorption in the visible region, with a maximum around 600 nm. bch.ro The presence of shoulders in the absorption band can sometimes indicate the presence of different molecular forms or aggregates in solution. bch.ro Derivative spectrophotometry can be a useful technique to reduce the effects of light scattering from insoluble dye particles in a solution, allowing for more accurate quantitative analysis. idosi.org

Vibrational spectroscopy, including FTIR and Raman techniques, provides detailed information about the chemical bonds and functional groups within a molecule. These methods are complementary and can be used to identify indigo and its derivatives in various samples, including textiles and biological materials. rsc.orgresearchgate.net

In the FTIR spectrum of indigo, a characteristic band around 3269 cm⁻¹ is assigned to the N-H stretching vibration, which is involved in intramolecular hydrogen bonding. mdpi.comresearchgate.net The region between 1587 and 1703 cm⁻¹ shows stretching vibrations of the conjugated system, including C=C and C=O bonds. mdpi.com Raman spectroscopy is particularly useful for identifying indigo through its strong band in the range of 1571-1577 cm⁻¹, which is attributed to the stretching modes of the C=C and C=O bonds. researchgate.netresearchgate.net Quantum chemical calculations are often used in conjunction with experimental spectra to aid in the assignment of vibrational modes. rsc.orgresearchgate.net

Key Vibrational Frequencies for Indigo:

| Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3269 mdpi.comresearchgate.net | - |

| C=O Stretch | ~1600-1700 mdpi.com | ~1571-1577 researchgate.netresearchgate.net |

| C=C Stretch | ~1587 mdpi.com | ~1571-1577 researchgate.netresearchgate.net |

This table summarizes some of the characteristic vibrational frequencies for indigo as observed in FTIR and Raman spectroscopy.

NMR spectroscopy is a powerful technique for elucidating the precise molecular structure of organic compounds. However, the inherent insolubility of many indigoid dyes in common NMR solvents presents a significant challenge. tekhelet.com To overcome this, a method has been developed to analyze these dyes in their reduced, water-soluble "leuco" forms in deuterium (B1214612) oxide (D₂O). tekhelet.com This approach provides valuable information for the identification and structural determination of this class of compounds. tekhelet.com For derivatives like this compound, which are already water-soluble, NMR can be more directly applied. Two-dimensional NMR techniques, such as HSQC, HMBC, and NOESY, can be used to establish the connectivity of atoms and the regioselectivity of substitutions on the indigo core. researchgate.net

Computational Chemistry Approaches for Predicting and Explaining Photophysical Behavior

Computational chemistry, particularly using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), has become an indispensable tool for understanding the photophysical properties of indigoid dyes. researchgate.netmdpi.com These methods allow for the calculation of optimized molecular geometries, molecular orbital energies (HOMO and LUMO), and the prediction of electronic absorption spectra. researchgate.netmdpi.comrsc.org

Theoretical calculations can accurately reproduce experimental UV-Vis spectra and provide insights into the nature of the electronic transitions. rsc.orgtandfonline.com For example, TD-DFT calculations have confirmed that the lowest energy transition in indigo is primarily a HOMO to LUMO excitation. rsc.org Computational models can also be used to study the effects of solvent and aggregation on the optical properties of these dyes. researchgate.net Furthermore, advanced methods can be employed to simulate vibrationally resolved absorption spectra, providing a detailed comparison with experimental results. tandfonline.com These computational approaches are crucial for the rational design of new indigoid dyes with tailored properties for various applications. nih.gov

Mechanisms of Interaction with Cellulosic Substrates and Advanced Application Science

Electrochemical and Chemical Reduction Principles of Vat Dyes to their Soluble Leuco Form

Vat dyes, including Soluble Vat Blue 2B, are characterized by their insolubility in water, which necessitates a chemical reduction process, known as "vatting," to convert them into a water-soluble form that can be absorbed by cellulosic fibers. textilelearner.nettaylorandfrancis.com This transformation is a cornerstone of the vat dyeing process and involves the conversion of the dye's carbonyl groups (=C=O) into hydroxyl groups (-OH), resulting in the formation of a soluble "leuco" form. tiankunchemical.com

The most prevalent chemical reducing agent employed in industrial vat dyeing is sodium dithionite (B78146) (Na₂S₂O₄), often referred to as sodium hydrosulfite. taylorandfrancis.comwikipedia.org In an alkaline medium, typically achieved with the addition of sodium hydroxide, sodium dithionite provides the necessary electrons to reduce the vat dye. tiankunchemical.comidosi.org The alkaline conditions are crucial as they facilitate the ionization of the resulting leuco-acid, forming the highly soluble sodium salt of the leuco-vat dye. inflibnet.ac.in The progress of this reduction is often visually apparent, as the leuco form of the dye typically has a different color from its original pigmentary state. idosi.org For instance, indigo (B80030), a well-known vat dye, changes from blue to a yellow-green leuco form. wikipedia.org

The reduction process can be represented by the following general chemical equation:

Dye=O + Na₂S₂O₄ + 2NaOH → Dye-ONa + Na₂SO₃ + H₂O

Careful control of the reduction process is paramount, as excessive reduction can lead to the formation of hydro-derivatives that have a lower affinity for the fiber and may result in a duller shade. taylorandfrancis.com Conversely, incomplete reduction will result in poor dye solubility and uneven dyeing.

Electrochemical reduction presents a more environmentally benign alternative to the use of sodium dithionite, which can generate hazardous by-products. researchgate.netscribd.com In this process, a direct electric current is used to reduce the vat dye. This can be achieved either directly at the cathode or indirectly through the use of a redox mediator. Indirect electrochemical reduction involves a mediator that is first reduced at the cathode and then, in turn, reduces the vat dye in the dyebath. researchgate.net This method offers greater control over the reduction potential, thereby minimizing the risk of over-reduction. researchgate.net The redox potential of the dye/leuco dye pair for CI Vat Blue 1, for example, is approximately -700 mV. researchgate.net

Key Parameters in Vat Dye Reduction

| Parameter | Chemical Reduction | Electrochemical Reduction |

| Reducing Agent | Sodium Dithionite (Na₂S₂O₄) | Electric Current (electrons) |

| Alkali | Sodium Hydroxide (NaOH) | Supporting Electrolyte |

| Control | Concentration and Temperature | Current and Potential |

| By-products | Sulfates and Sulfites | Minimal |

| Environmental Impact | Higher | Lower |

Adsorption and Diffusion Kinetics of Soluble Leuco Vat Blue 2B within Cellulosic Fiber Matrices

Once this compound is converted to its soluble leuco form, the dyeing process proceeds with the transfer of the dye from the dyebath to the cellulosic fiber. This transfer is governed by the principles of adsorption and diffusion. The soluble leuco-vat anions exhibit an affinity for cellulosic fibers, such as cotton, and are adsorbed onto the fiber surface. tiankunchemical.commdpi.com This affinity is attributed to van der Waals forces. mdpi.com

The dyeing process can be described by several kinetic models, with the pseudo-second-order model often providing a good fit for the adsorption of dyes onto cellulosic materials. mdpi.com The rate of adsorption is influenced by several factors, including temperature, dye concentration, electrolyte concentration, and the liquor ratio. advancetextile.netijern.com An increase in temperature generally increases the rate of dye uptake, although excessively high temperatures can lead to over-reduction of the dye. ijern.com

Following adsorption onto the fiber surface, the leuco dye molecules diffuse into the amorphous regions of the cellulosic fiber matrix. researchgate.net The rate of diffusion is a critical factor in achieving a level and well-penetrated dyeing. The diffusion process is influenced by the molecular size of the dye, the porosity of the fiber, and the temperature of the dyebath. p2infohouse.org The presence of electrolytes, such as sodium chloride or sodium sulfate (B86663), in the dyebath can enhance the exhaustion of the dye onto the fiber by reducing the negative surface charge of the cellulose (B213188), thereby facilitating the approach of the anionic leuco dye. nih.gov

Factors Influencing Adsorption and Diffusion

| Factor | Effect on Adsorption | Effect on Diffusion |

| Temperature | Increases rate | Increases rate |

| Dye Concentration | Increases uptake | Creates concentration gradient |

| Electrolyte | Enhances exhaustion | May slightly decrease rate |

| Liquor Ratio | Lower ratio increases exhaustion | No direct effect |

| Fiber Structure | Higher amorphous content increases capacity | Higher porosity increases rate |

Re-oxidation Mechanisms and Covalent/Physical Fixation of the Pigmentary Form within Textile Fibers

After the soluble leuco form of Vat Blue 2B has penetrated the cellulosic fiber, it must be converted back to its original insoluble pigmentary form to ensure high fastness properties. textilelearner.nettaylorandfrancis.com This re-oxidation process "traps" the dye molecules within the fiber matrix, leading to the characteristic excellent wash and light fastness of vat dyes. sdinternational.com

Re-oxidation can be achieved through exposure to atmospheric oxygen (airing) or by using chemical oxidizing agents. taylorandfrancis.comp2infohouse.org Air oxidation is a simpler and more environmentally friendly method but can be slow and may not be uniform, especially for thick or tightly woven fabrics. scribd.com

Chemical oxidation is generally faster and more reliable. slideshare.net Common oxidizing agents used in vat dyeing include hydrogen peroxide (H₂O₂), sodium perborate (NaBO₃), and sodium dichromate (Na₂Cr₂O₇). tiankunchemical.comlongwayeducation.com The choice of oxidizing agent and the conditions of oxidation (temperature and pH) depend on the specific vat dye and the desired final shade. tiankunchemical.com It is crucial that any residual alkali from the dyeing bath is neutralized, often with acetic acid, either concurrently with or immediately following oxidation to prevent potential damage to the fiber and to ensure the true color of the dye develops. longwayeducation.com

The fixation of vat dyes within the cellulosic fiber is primarily a physical entrapment of the insoluble pigment crystals. slideshare.net Unlike reactive dyes, which form a covalent bond with the fiber, vat dyes are held in place by mechanical forces and intermolecular attractions. inflibnet.ac.insdinternational.com The size of the re-oxidized dye particles within the fiber contributes significantly to the fastness properties. A final soaping step at or near boiling is often employed to remove any loosely adhering surface dye particles and to promote the crystallization of the entrapped dye, which can lead to a slight change in shade and an improvement in fastness properties. inflibnet.ac.inslideshare.net

Influence of Dyeing Auxiliaries and Process Parameters on Dye-Substrate Affinity and Coloration Efficacy

Process Parameters:

Temperature: The dyeing temperature significantly affects the rate of dye reduction, adsorption, and diffusion. ijern.com While higher temperatures generally accelerate these processes, they can also increase the risk of over-reduction and may decrease the affinity of some vat dyes for the fiber. ijern.com The optimal temperature range for vat dyeing is typically between 60°C and 80°C. ijern.com

pH: A highly alkaline environment (pH 11-13) is essential for the reduction and solubilization of vat dyes. idosi.org The pH must be carefully controlled throughout the dyeing process to maintain the dye in its soluble leuco form.

Time: The dyeing time must be sufficient to allow for adequate diffusion of the dye into the fiber to achieve the desired depth of shade and levelness. ijern.com

Dyeing Auxiliaries:

A variety of chemical auxiliaries are used in vat dyeing to enhance the process. whiterose.ac.uk

Reducing Agents: As discussed, sodium dithionite is the most common, responsible for converting the dye to its soluble leuco form. wikipedia.org

Alkalis: Sodium hydroxide is used to provide the necessary alkaline medium for reduction and to solubilize the leuco dye. tiankunchemical.com

Dispersing Agents: These are used to ensure that the insoluble vat dye is finely dispersed in the dyebath before reduction, preventing agglomeration. researchgate.net

Levelling Agents: These agents help to slow down the rate of dye uptake, promoting more even and level dyeing, which is particularly important for pale shades or dyes with high affinity. p2infohouse.org

Sequestering Agents: These chemicals are used to chelate any metal ions (e.g., calcium, magnesium, iron) present in the water, which could otherwise interfere with the dyeing process. slideshare.net

Oxidizing Agents: As mentioned, these are used to convert the leuco dye back to its insoluble form within the fiber. tiankunchemical.com

Table of Common Dyeing Auxiliaries and Their Functions

| Auxiliary | Chemical Example | Primary Function |

| Reducing Agent | Sodium Dithionite | Solubilizes the vat dye |

| Alkali | Sodium Hydroxide | Provides alkaline medium for reduction |

| Dispersing Agent | Lignosulfonates | Prevents dye agglomeration |

| Levelling Agent | Ethoxylated fatty amines | Promotes even dye uptake |

| Sequestering Agent | EDTA, DTPA | Chelates metal ions in water |

| Oxidizing Agent | Hydrogen Peroxide | Re-insolubilizes the dye in the fiber |

Novel Application Technologies for this compound: Ultrasonic Assistance and Flow Chemistry Approaches

In an effort to improve the efficiency, sustainability, and quality of vat dyeing, novel application technologies are being explored.

Ultrasonic Assistance:

The application of ultrasonic energy to the dyeing process has shown considerable promise. p2infohouse.org Ultrasound generates acoustic cavitation in the dyebath, which is the formation, growth, and implosion of microscopic bubbles. hielscher.com This phenomenon can lead to several benefits in vat dyeing:

Enhanced Dye Dispersion: Ultrasound can break down dye agglomerates, resulting in a finer and more uniform dispersion of the dye in the bath. fibre2fashion.com

Accelerated Diffusion: The mechanical effects of cavitation can increase the rate of diffusion of the leuco dye into the fiber, potentially reducing dyeing time and temperature. p2infohouse.orghielscher.com

Improved Levelness: By promoting more uniform dye distribution, ultrasound can lead to more level dyeings.

Reduced Chemical Consumption: The increased efficiency of the dyeing process may allow for a reduction in the amount of auxiliaries required. textilelearner.net

Research has shown that ultrasonic treatment can significantly improve the color characteristics of fabrics dyed with vat dyes, such as Vat Blue 4, and can be a cost- and time-effective tool. tandfonline.com

Flow Chemistry Approaches:

While less documented specifically for this compound, flow chemistry, or continuous flow processing, offers potential advantages for vat dyeing. In a flow chemistry setup, the reagents are continuously pumped through a reactor, allowing for precise control over reaction conditions such as temperature, pressure, and reaction time. Potential benefits for vat dyeing include:

Improved Process Control: The ability to precisely control the reduction and dyeing steps can lead to greater consistency and reproducibility.

Enhanced Safety: The use of smaller reactor volumes can improve the safety of handling hazardous chemicals.

Increased Efficiency: Continuous processing can lead to higher throughput and reduced processing times compared to batch dyeing.

Reduced Waste: Flow systems can be designed to minimize waste generation and allow for easier recycling of reagents.

The application of flow chemistry to textile dyeing is still an emerging field, but it holds the potential to revolutionize the way vat dyes are applied, leading to more efficient, controlled, and sustainable processes.

Advanced Analytical Methodologies for Soluble Vat Blue 2b in Diverse Matrices

Chromatographic Separation Techniques for Soluble Vat Blue 2B and its Impurities/Degradants

Chromatographic methods are essential for separating this compound from other components in a sample, such as unreacted starting materials, by-products from synthesis, or products formed during its degradation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of synthetic dyes due to its high resolution and adaptability. For water-soluble dyes like this compound, reversed-phase HPLC is commonly employed. The separation of the parent dye from its potential impurities and hydrolysis products, which would have different polarities, can be effectively achieved. researchgate.net

Various detection modes can be coupled with HPLC to provide both quantitative and qualitative information. A Photodiode Array (PDA) or Diode Array Detector (DAD) is particularly useful, as it provides UV-Visible spectra for each separated component, aiding in peak identification and purity assessment. researchgate.net For more definitive identification, HPLC can be coupled with a mass spectrometer (LC-MS), which provides molecular weight and structural information. researchgate.net The analysis of indigoid dyes has been successfully performed using linear gradient elution HPLC, which allows for the separation of different chemical classes of dyes within a single run. researchgate.net

Table 1: Illustrative HPLC Conditions for Analysis of Water-Soluble Indigoid Dyes This table is based on methodologies developed for similar dye classes, such as indigo (B80030) carmine (B74029) and other reactive dyes, and serves as a starting point for method development for this compound.

| Parameter | Condition | Reference |

| Column | Reversed-Phase C18 | researchgate.net |

| Mobile Phase | Gradient elution with water (containing an additive like formic acid or an ion-pairing agent) and an organic solvent (e.g., methanol (B129727) or acetonitrile). | researchgate.netresearchgate.net |

| Detection | Photodiode Array (PDA) for spectral analysis; Mass Spectrometry (MS) for identification. | researchgate.netresearchgate.net |

| Flow Rate | Typically 0.5 - 1.0 mL/min | researchgate.net |

| Temperature | Ambient or controlled (e.g., 30-40 °C) | N/A |

Capillary Electrophoresis (CE) and Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Water-Soluble Derivatives

Capillary Electrophoresis (CE) is an exceptionally powerful separation technique for charged, water-soluble molecules, making it ideal for the analysis of this compound and its derivatives. mdpi.com CE offers high separation efficiency, short analysis times, and requires minimal sample volume. The separation is based on the differential migration of ions in an electric field within a narrow fused-silica capillary filled with a background electrolyte (BGE). researchopenworld.com

Research has demonstrated the successful separation of water-soluble sulfonated derivatives of indigoid vat dyes using CE coupled with electrospray ionization-mass spectrometry (CE/ESI-MS). mdpi.com This hyphenated technique combines the high-resolution separation of CE with the definitive identification power of MS, allowing for the unambiguous characterization of components in complex mixtures, including isomeric impurities and degradation products. mdpi.comuga.edu Detection can also be achieved using UV/Visible absorbance or the more sensitive laser-induced fluorescence (LIF) if the compound fluoresces. researchopenworld.comnih.gov

Table 2: Reported CE-MS Conditions for Separation of Water-Soluble Indigoid Vat Dyes This data is from a study on sulfonated derivatives of Vat Blue 1, 2, and 3, which are structurally related to this compound.

| Parameter | Condition | Reference |

| Technique | Capillary Electrophoresis-Electrospray Ionization-Mass Spectrometry (CE/ESI-MS) | mdpi.com |

| Background Electrolyte (BGE) | 10 mmol·L⁻¹ ammonium (B1175870) acetate (B1210297) with 12.5% acetonitrile (B52724) (ACN) | mdpi.com |

| pH | 10 | mdpi.com |

| Capillary | Fused silica (B1680970) | researchopenworld.com |

| Detection | ESI-MS (Negative ion mode expected for sulfate (B86663) esters) | mdpi.comuga.edu |

Thin-Layer Chromatography (TLC) for Screening and Identification

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for the preliminary screening and identification of vat dyes. sdc.org.uk It can be used to monitor the progress of a synthesis or to quickly compare dye samples. google.com For vat dyes, which are insoluble in their pigment form, specific TLC systems have been developed that often involve reducing the dye to its soluble leuco form for chromatographic development. sdc.org.uksdc.org.uk

One established method involves using a cellulose (B213188) plate and a mobile phase containing an amine and a reducing agent like sodium hydrosulphite, with the exclusion of oxygen to keep the dye in its soluble state. sdc.org.ukscribd.com More recent studies have explored non-reducing systems for vat dyes on silica gel plates at elevated temperatures (100-120°C), which proved to be fast and reproducible. sdc.org.uk Given that this compound is already water-soluble, it may be amenable to separation on polar stationary phases like silica gel or cellulose using aqueous-organic mobile phases without the need for a reducing agent.

Table 3: Examples of TLC Systems for Vat Dye Analysis

| Stationary Phase | Mobile Phase (Eluent) | System Type | Reference |

| Cellulose Paper | 300 ml water, 150 ml n-butylamine, 75 ml dimethylformamide, 30 g/l hydrosulphite | Reducing | sdc.org.ukscribd.com |

| Silica Gel | Dichloromethane / Ethyl Acetate / Acetic Acid (15:5:1) at 120°C | Non-reducing, High Temp. | sdc.org.uk |

| Silica Gel | Toluene / 2-Methoxyethyl ether (8:2) at 120°C | Non-reducing, High Temp. | sdc.org.uk |

Mass Spectrometric Identification and Structural Elucidation of this compound and its Transformation Products

Mass spectrometry (MS) is an indispensable tool for confirming the identity of this compound and elucidating the structures of unknown impurities or degradation products. Soft ionization techniques are preferred as they minimize fragmentation and preserve the molecular ion, providing clear molecular weight information. uva.nl

Electrospray Ionization (ESI) is the premier ionization technique for polar, ionic, and non-volatile compounds, making it perfectly suited for analyzing this compound directly from a liquid stream, typically the eluent from an HPLC or CE system. researchgate.netuva.nl ESI generates intact molecular ions (or pseudomolecular ions), such as [M-2Na+2H]⁻ or [M-Na]⁻ for this compound, from which the molecular weight can be determined with high accuracy. uga.edu

Tandem mass spectrometry (MS/MS) provides deeper structural insights. In this technique, the molecular ion of interest is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The resulting fragmentation pattern is like a fingerprint that can be used to confirm the structure of the parent molecule or to piece together the structure of an unknown transformation product. mdpi.com For this compound, expected fragmentation pathways would include the loss of sulfate groups (SO₃) and subsequent fragmentation of the tetrabromoindigo core. The analysis of indigotin (B1671874) itself has shown characteristic losses of functional groups that aid in its identification. mdpi.comcac-accr.ca

Table 4: Potential ESI-MS/MS Analysis Parameters for this compound

| Parameter | Description | Rationale / Reference |

| Ionization Mode | Negative Ion Mode | To detect the anionic sulfate ester groups. uva.nl |

| Parent Ion (MS1) | Selection of the pseudomolecular ion corresponding to this compound. | Provides molecular weight information. researchgate.net |

| Fragmentation (MS2) | Collision-Induced Dissociation (CID) of the selected parent ion. | Generates fragment ions for structural elucidation. mdpi.com |

| Expected Fragments | Loss of sulfate groups (-SO₃), cleavage of the central C=C bond, loss of bromine atoms. | Based on the chemical structure and general fragmentation rules. mdpi.comcac-accr.ca |

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for Polymer-Bound Dyes

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization mass spectrometry technique highly effective for analyzing large molecules like polymers, as well as smaller molecules like dyes and pigments, with minimal fragmentation. tuwien.atresearchgate.net In MALDI, the analyte is co-crystallized with a large excess of a UV-absorbing matrix. A pulsed laser irradiates the sample, causing the matrix to absorb the energy and transfer it to the analyte, resulting in its desorption and ionization. tuwien.at

This technique is particularly valuable for analyzing this compound in complex solid matrices, such as when it is bound to or incorporated within a polymer. MALDI-TOF (Time-of-Flight) MS can provide the molecular mass of the dye and can also be used to characterize the polymer itself. nih.gov It is an extremely sensitive technique, capable of identifying dyes from minuscule samples, such as a single textile fiber. researchgate.net The selection of an appropriate matrix that is compatible with both the dye and the polymer is the most critical step for a successful MALDI analysis. nih.gov

Table 5: Common MALDI Matrices for Analysis of Dyes and Polymers

| Matrix | Abbreviation | Typical Analytes | Reference |

| α-Cyano-4-hydroxycinnamic acid | CHCA | Peptides, Small Proteins, Some Dyes | researchgate.net |

| Sinapinic acid | SA | Proteins (>10,000 Da) | nih.gov |

| 2,5-Dihydroxybenzoic acid | DHB | Polymers, Glycoproteins, Dyes | tuwien.at |

| trans-2-[3-(4-tert-Butyl-phenyl)-2-methyl-2-propenylidene]malononitrile | DCTB | Synthetic Polymers | tuwien.at |

Spectrophotometric and Colorimetric Methods for Quantitative Analysis and Color Strength Assessment

Spectrophotometric and colorimetric methods are fundamental techniques for the quantitative analysis and assessment of color strength of this compound. These methods are valued for their simplicity, speed, and cost-effectiveness, making them suitable for routine quality control in industrial settings. idosi.orgnih.gov

The underlying principle of these techniques is the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. idosi.org For this compound, this involves measuring the absorbance of a solution at its wavelength of maximum absorption (λmax) in the visible region of the electromagnetic spectrum. The λmax for the reduced, soluble "leuco" form of vat dyes is a key parameter for quantification. idosi.orgmdpi.com For instance, the reduced leuco form of indigo, a parent compound to many vat dyes, is yellow and is analyzed spectrophotometrically. mdpi.com

A significant challenge in the spectrophotometric analysis of vat dyes is the potential for light scattering caused by the presence of insoluble dye particles in the solution. idosi.org This scattering can lead to inaccurate absorbance readings and deviations from the Beer-Lambert law. To overcome this, derivative spectrophotometry can be employed. This technique involves calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength. The derivative spectrum can effectively minimize the effects of baseline shifts and scattering, allowing for more accurate quantification of the soluble dye. idosi.org

Color strength assessment is another critical application of these methods. The Kubelka-Munk theory is often applied to relate the reflectance of a dyed textile to the concentration of the dye on the fiber. researchgate.net This allows for a quantitative measure of the color intensity, which is crucial for ensuring color consistency in textile production. The color strength, often expressed as the K/S value, is calculated from the reflectance spectrum of the dyed fabric. researchgate.netamazonaws.com

Table 1: Spectrophotometric and Colorimetric Analysis Parameters

| Parameter | Description | Typical Application |

| Wavelength of Maximum Absorption (λmax) | The wavelength at which the soluble form of the dye exhibits maximum absorbance. | Quantitative analysis of dye concentration in solution. |

| Molar Absorptivity (ε) | A measure of how strongly the dye absorbs light at a specific wavelength. | Determination of dye concentration using the Beer-Lambert Law. |

| K/S Value | A value calculated from the reflectance of a dyed substrate, proportional to the dye concentration on the fiber. | Assessment of color strength and fastness of dyed textiles. researchgate.net |

| CIELAB Color Coordinates (L, a, b*)** | A three-dimensional color space used to quantify color perception. | Objective measurement and comparison of color shades. amazonaws.comfibre2fashion.com |

Emerging Analytical Approaches for Trace Detection and Impurity Profiling in Environmental and Industrial Samples

The detection of trace amounts of this compound and the characterization of its impurities in complex matrices such as environmental and industrial samples necessitate more advanced and sensitive analytical techniques. These emerging methods are crucial for monitoring environmental contamination and ensuring the quality and safety of commercial dye products. iwaponline.comajol.info

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone for the separation and quantification of dyes and their impurities. koreascience.krresearchgate.netacs.org Reversed-phase HPLC with a C18 column is commonly used for separating dye components. koreascience.krresearchgate.net Diode Array Detection (DAD) provides spectral information across a range of wavelengths, aiding in the identification of individual components and their impurities. koreascience.krresearchgate.net For enhanced sensitivity and structural elucidation, Mass Spectrometry (MS) is often coupled with HPLC (LC-MS). researchgate.netnih.gov This powerful combination allows for the identification of impurities even at very low concentrations.

For the analysis of trace levels of dyes in aqueous samples, solid-phase extraction (SPE) is frequently employed as a pre-concentration step before instrumental analysis. researchgate.net This technique helps to isolate the analytes of interest from the sample matrix, thereby improving the detection limits and reducing interferences.

Ambient ionization mass spectrometry techniques, such as Desorption Electrospray Ionization (DESI-MS) and Direct Analysis in Real Time (DART-MS), are gaining prominence for the rapid and direct analysis of dyes on surfaces without extensive sample preparation. acs.orgmdpi.com These methods are particularly useful for analyzing dyes directly on textile fibers. acs.org

Table 2: Emerging Analytical Techniques for this compound

| Technique | Principle | Application | Key Advantages |

| High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) | Separation of components based on their affinity for a stationary phase, with detection across a range of UV-Vis wavelengths. koreascience.krresearchgate.net | Quantitative analysis and impurity profiling of dyes in commercial products and wastewater. koreascience.krresearchgate.net | High resolution, quantitative accuracy, provides spectral information for peak identification. koreascience.kr |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass analysis of the components. researchgate.netnih.gov | Identification and quantification of trace levels of dyes and their degradation products in complex matrices. researchgate.netnih.gov | High sensitivity and selectivity, provides molecular weight and structural information. nih.gov |

| Solid-Phase Extraction (SPE) | Pre-concentration and purification of analytes from a liquid sample by adsorption onto a solid sorbent. researchgate.net | Trace enrichment of dyes from environmental water samples prior to analysis. researchgate.net | Improves detection limits, removes interfering matrix components. researchgate.net |

| Desorption Electrospray Ionization-Mass Spectrometry (DESI-MS) | An ambient ionization technique where a charged solvent spray desorbs and ionizes analytes from a surface for mass analysis. mdpi.com | Direct and rapid analysis of dyes on textile surfaces with minimal sample preparation. mdpi.com | Non-invasive, fast analysis, suitable for fragile samples. mdpi.com |

| Direct Analysis in Real Time-Mass Spectrometry (DART-MS) | An ambient ionization technique that uses a heated stream of metastable gas to desorb and ionize analytes for mass analysis. acs.org | Rapid identification of dyes directly from textile fibers without sample preparation. acs.org | High speed, high sensitivity, requires no sample preparation. acs.org |

Environmental Fate, Degradation Pathways, and Remediation Strategies for Soluble Vat Blue 2b

Environmental Persistence and Transport Mechanisms of Vat Dyes and their Soluble Intermediates in Aquatic Systems

Vat dyes, including Soluble Vat Blue 2B, are generally water-insoluble in their pigment form. researchgate.net To be applied to textiles, they undergo a reduction process, typically with a reducing agent like sodium dithionite (B78146), which converts them into a water-soluble leuco form. researchgate.netmdpi.com This soluble intermediate is what has an affinity for the fabric fibers. After dyeing, the fabric is exposed to an oxidizing agent, which reverts the dye to its insoluble, fixed state within the fibers. mdpi.com

The primary environmental concern arises from the discharge of effluents containing the residual soluble leuco form of the dye, as well as the by-products of the reduction and oxidation processes. researchgate.netapacsci.com Once in aquatic systems, the soluble leuco form can be re-oxidized back to the insoluble pigment. Due to their low water solubility and strong sorption characteristics, these dyes tend to associate with sediment and suspended solids in the water column. industrialchemicals.gov.au While this can lead to their removal from the water phase, it also results in their accumulation in sediments, where they can persist. apacsci.comindustrialchemicals.gov.au

The complex aromatic structure of these dyes makes them resistant to biodegradation under aerobic conditions. apacsci.comnih.gov However, under the anaerobic conditions often found in sediments, some hydrophobic dyes have been observed to degrade. industrialchemicals.gov.au The persistence of these dyes in the environment is a significant issue, as their presence can reduce light penetration in water bodies, affecting aquatic flora and fauna. core.ac.uknih.gov

Advanced Oxidation Processes (AOPs) for the Degradation of this compound in Aqueous Environments

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). ajrconline.orgsswm.info These radicals are highly reactive and non-selective, allowing them to degrade a wide range of complex organic compounds, including dyes like this compound. ajrconline.org

Photocatalytic Degradation Mechanisms and Efficiency

Photocatalytic degradation is an AOP that utilizes a semiconductor photocatalyst, most commonly titanium dioxide (TiO2), and a source of light (usually UV) to generate hydroxyl radicals. nih.gov When the photocatalyst is irradiated with light of sufficient energy, it generates electron-hole pairs. These charge carriers can then react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, which in turn attack and break down the dye molecules. nih.gov

Studies on the photocatalytic degradation of similar dyes have shown high efficiency. For instance, the photocatalytic degradation of Reactive Blue 2 using TiO2 and UV irradiation resulted in significant decolorization and mineralization. researchgate.net The efficiency of the process is influenced by several factors, including the initial dye concentration, catalyst loading, pH, and light intensity. researchgate.net Research on the photocatalytic decomposition of soluble indigo (B80030) blue dye on TiO2 coated glass slides has demonstrated the effectiveness of this method for adsorbed dyes. bch.roresearchgate.net

Electrochemical Oxidation for Wastewater Treatment

Electrochemical oxidation is another AOP that has shown promise for treating textile effluents. iwaponline.com This process involves the direct or indirect oxidation of pollutants at the surface of an anode. pjoes.com Direct oxidation occurs when the pollutants are adsorbed on the anode surface and are destroyed by the transfer of electrons. Indirect oxidation involves the generation of powerful oxidizing agents in the solution, such as hypochlorite, ozone, or hydroxyl radicals, which then degrade the pollutants. pjoes.com

Electrochemical oxidation has been successfully applied to the treatment of effluents containing indigo dye, achieving complete color removal in a short time and a significant reduction in Chemical Oxygen Demand (COD). pjoes.com The effectiveness of electrochemical oxidation depends on factors like the anode material, current density, pH, and the composition of the wastewater. upc.eduresearchgate.net This method is considered advantageous as it can be operated at ambient temperature and pressure and does not require the addition of chemical reagents if the effluent already contains salts that can act as electrolytes. upc.edu

Bioremediation and Enzymatic Degradation Pathways of Indigoid Dyes by Microbial Systems

Bioremediation offers an eco-friendly and cost-effective alternative to chemical and physical treatment methods for dye-contaminated wastewater. soeagra.com This approach utilizes microorganisms, such as bacteria and fungi, or their enzymes to break down complex dye molecules into simpler, less toxic compounds. soeagra.com

Several microbial strains have been identified for their ability to decolorize and degrade indigoid dyes. For example, various bacteria, including Pseudomonas and Bacillus species, have demonstrated the ability to degrade indigo carmine (B74029). core.ac.ukacs.org White-rot fungi, such as Pleurotus ostreatus and Trametes trogii, are also effective in degrading indigo dye due to their production of lignin-modifying enzymes. soeagra.com

The enzymatic degradation of indigo has been studied in detail. Laccases, a type of multi-copper oxidase enzyme, have been shown to effectively oxidize indigo, leading to its decolorization. researchgate.netuminho.pt The degradation pathway often involves the initial oxidation of indigo to isatin, which is then further broken down into smaller aromatic compounds like anthranilic acid. uminho.pt The efficiency of bioremediation can be influenced by factors such as the microbial strain, pH, temperature, and the presence of other nutrients. core.ac.uk

Adsorption-Based Removal Strategies for this compound from Textile Effluents

Adsorption is a widely used and effective physical method for removing dyes from textile effluents. matec-conferences.orgrsc.org The process involves the transfer of dye molecules from the liquid phase onto the surface of a solid adsorbent. A variety of materials have been investigated as adsorbents, with activated carbon being one of the most effective due to its high surface area and porosity. matec-conferences.org

However, the high cost of commercial activated carbon has led to research into low-cost alternative adsorbents. pantareiwater.com These include natural materials and waste products such as peat, clay, fly ash, and agricultural wastes like sugarcane bagasse and fruit peels. matec-conferences.orgpantareiwater.com The effectiveness of an adsorbent depends on its physical and chemical properties, the characteristics of the dye molecule, and the operating conditions of the treatment process, such as pH, contact time, and adsorbent dosage. matec-conferences.org

Studies have shown that biosludge from wastewater treatment plants can also be an effective adsorbent for vat dyes. researchgate.net The adsorption capacity of the biosludge was found to increase with the sludge age and was influenced by the pH of the solution. researchgate.net

Mitigation of Environmentally Problematic By-products from Vat Dye Reduction Processes

The conventional vat dyeing process relies on sodium dithionite (also known as sodium hydrosulfite) as the reducing agent. researchgate.netnih.gov While effective, the use of sodium dithionite has significant environmental drawbacks. Its decomposition in wastewater leads to the formation of sulfite (B76179) and sulfate (B86663), which increases the Chemical Oxygen Demand (COD) and can be toxic to aquatic life. researchgate.netascensusspecialties.com

To address this issue, researchers are exploring more environmentally friendly alternatives to sodium dithionite. These include:

Electrochemical Reduction: This method uses an electric current to reduce the vat dye, eliminating the need for chemical reducing agents and thereby reducing the pollution load of the effluent. mdpi.comslideshare.net

Organic Reducing Agents: Natural reducing agents derived from sources like glucose, fruit extracts, and other plant-based materials are being investigated as biodegradable alternatives. nih.govresearchgate.net

Catalytic Hydrogenation: This process uses a catalyst and hydrogen gas to reduce the vat dye.

Iron (II) Complexes: Complexes of iron (II) with organic ligands have shown potential as effective and more eco-friendly reducing agents for vat dyes. slideshare.net

These alternative reduction methods aim to minimize the generation of harmful by-products, leading to a more sustainable vat dyeing process. ascensusspecialties.com

Interactive Data Table: Comparison of Remediation Strategies

| Remediation Strategy | Mechanism | Advantages | Disadvantages | Key Research Findings |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive hydroxyl radicals | High efficiency in degrading complex organic molecules. ajrconline.org | Can be energy-intensive and may involve high operational costs. atlantis-press.com | Photocatalytic degradation with TiO2 and electrochemical oxidation show high efficiency in color and COD removal. researchgate.netpjoes.com |

| Bioremediation | Use of microorganisms or enzymes to break down dyes | Eco-friendly and cost-effective. soeagra.com | Can be a slower process compared to chemical methods. soeagra.com | Various bacteria and fungi, and enzymes like laccase, can effectively degrade indigoid dyes. core.ac.ukuminho.pt |

| Adsorption | Transfer of dye molecules to the surface of an adsorbent | Simple, effective, and can use low-cost materials. matec-conferences.orgrsc.org | Regeneration of adsorbents can be difficult and may produce secondary waste. | Activated carbon and various low-cost biosorbents show good adsorption capacity for vat dyes. matec-conferences.orgresearchgate.net |

Functional Derivatization and Advanced Material Applications of Vat Blue 2b

Modification of Soluble Vat Blue 2B for Enhanced Functional Properties

The inherent properties of vat dyes, such as their poor solubility in common solvents (in their pigment form) and planar structure, present both challenges and opportunities. rsc.org Researchers are actively exploring chemical modifications to enhance their processability and introduce novel functionalities.

One approach involves the derivatization of the ketone groups within the dye's quinone backbone. An experimental method sought to convert these ketones into water-soluble oximes using hydroxylamine (B1172632) hydrochloride. researchgate.net While this derivatization aimed to improve solubility for certain analytical techniques, it met with only moderate success due to low efficiency and limited stability of the resulting derivative. researchgate.net

A more advanced and promising strategy involves the fusion of phosphorus heterocycles with the core structure of vat dyes. In a notable study using Vat Orange 3, a dye with a similar robust polycyclic aromatic scaffold, researchers successfully incorporated phosphorus functionalities. rsc.orgresearchgate.net This innovative derivatization yielded a new family of π-conjugated 2D-nanocarbons. The introduction of phosphorus significantly altered the electronic properties of the material, transforming it into a strong electron acceptor with tunable photophysics. rsc.org Such modifications pave the way for creating high-value organic materials from well-established industrial dyes, demonstrating that the functional potential of compounds like Vat Blue 2B can be unlocked through targeted chemical synthesis. researchgate.net

Development of Nanopigments from Vat Dyes for Advanced Coloration and Coating Applications

A significant innovation in coloration technology is the conversion of conventional vat dyes into nanopigments. This process combines the advantages of dyes and pigments, resulting in colorants with superior properties. ekb.eg The methodology involves a carefully controlled reduction-oxidation process.

The water-insoluble vat dye is first reduced to its soluble leuco form. ekb.egresearchgate.net This is followed by a sudden and rapid oxidation of the leuco form, often aided by ultrasonication, which causes the dye to precipitate as nano-sized particles. ekb.egekb.egresearchgate.net Research has demonstrated that by using this technique, the particle size of a vat dye can be dramatically reduced from the micro-scale (e.g., 160-280 nm) to a nano-scale range of 6-16 nm. ekb.egresearchgate.net

The choice of reducing agent has been found to be a critical factor in determining the final particle size and coloristic properties. ekb.eg Studies comparing different agents have shown that certain compounds yield smaller particles and higher color strength.

Table 1: Effect of Reducing Agent on Vat Dye Nanopigment Properties

| Reducing Agent | Resulting Particle Size Range (nm) | Relative Color Strength (K/S) |

|---|---|---|

| Glucose | Larger particle sizes | Lowest |

| Rongalite C (Sodium Sulfoxylate Formaldehyde) | Intermediate | High |

| Redoxal Z (Zinc Sulfoxylate based) | Intermediate | High |

| β-Cyclodextrin | 6-16 | Highest |

Data synthesized from research findings on the nanoprecipitation of vat dyes. ekb.egresearchgate.net

These nanopigments exhibit enhanced characteristics, including significantly higher color strength, improved dispersibility in various media, and greater resistance to fading. researchgate.netgoogle.com Their application extends beyond textiles to advanced coatings, inks, and coloring polymer matrices for materials like PMMA. google.commdpi.com

Integration of Vat Blue 2B into Novel Functional Materials Beyond Traditional Textiles

The unique electronic structure of the vat dye scaffold makes it an attractive candidate for applications in organic electronics. The functional derivatization strategies discussed previously are key to integrating these dyes into advanced materials.

The innovative approach of fusing phosphorus heterocycles with a vat dye core, as demonstrated with Vat Orange 3, transforms the dye from a simple colorant into a highly functional electronic material. rsc.orgresearchgate.net This modification creates π-extended nanocarbon structures with low-lying LUMO (Lowest Unoccupied Molecular Orbital) energies, making them powerful electron acceptors. rsc.org The resulting materials exhibit reversible reduction events, a crucial property for stable electronic devices. rsc.org

This research highlights the potential for modified vat dyes like Vat Blue 2B to be used in:

Organic Field-Effect Transistors (OFETs): As the active semiconductor layer. rsc.org

Organic Photovoltaics (OPVs): As electron acceptor materials, analogous to widely used fullerenes like PCBM-C60. rsc.org

Organic Light-Emitting Devices (OLEDs): Where tailored photophysical properties can be exploited. rsc.org

By chemically modifying the vat dye backbone, it is possible to create materials with specific, high-value electronic properties, thereby integrating them into functional systems far beyond their traditional use in textiles. rsc.org

Chemical Recycling and Upcycling Methodologies for Vat-Dyed Textile Waste

The immense volume of textile waste presents a significant environmental challenge. Recent research has focused on developing chemical recycling, or "upcycling," methods for cotton textiles dyed with vat dyes, aiming to recover both the cellulose (B213188) fiber and the colorant. rsc.orgresearchgate.net

A promising methodology involves dissolving post-consumer vat-dyed cotton waste directly into an appropriate solvent system. researchgate.net One effective solvent is the superbase-based ionic liquid 1,5-diazabicyclo[4.3.0]non-5-ene acetate (B1210297) ([DBNH][OAc]), which can dissolve the cellulose polymer without destroying the embedded vat dye molecules. rsc.orgresearchgate.netrsc.org

The resulting colored polymer solution, or "spinning dope," is then processed through a dry-jet wet spinning technique to produce new, colored man-made cellulose fibers. rsc.orgresearchgate.net This process effectively recycles the entire dyed textile. The key findings from these studies include:

Color Retention: The original color of the vat dye is largely retained in the newly spun fibers, although some color change is typically observed. researchgate.netrsc.org

Homogenous Distribution: The dye is distributed uniformly throughout the cross-section of the new fiber, which can lead to superior wash and rubbing fastness compared to the original fabric. rsc.orgrsc.org

Fiber Properties: The mechanical properties of the regenerated fibers can be comparable to commercial viscose fibers. researchgate.net

Table 2: Representative Results of Recycling Vat-Dyed Cotton

| Dye Studied | Recycling Outcome | Change in Color (ΔE)* |

|---|---|---|

| Indanthren Blue BC 3% | Successful conversion to new colored fibers | 8.8–25.6 |

| Indanthren Red FBB coll | Successful conversion to new colored fibers | 8.8–25.6 |

| Indanthren Brilliant Green FBB coll | Successful conversion to new colored fibers | 8.8–25.6 |

ΔE represents the noticeable color change in the CIELab space throughout the spinning process. Despite the change, the resulting fibers exhibited bright, reusable colors. researchgate.netrsc.org

This closed-loop approach represents a major step towards a circular economy for textiles, transforming dyed waste into valuable new materials while preserving the embedded colorants. rsc.org

Future Research Directions and Emerging Paradigms in Soluble Vat Blue 2b Science

Integration of Artificial Intelligence and Machine Learning for Predictive Dye Design and Process Optimization

Key applications include:

Predictive Color Matching: AI can formulate precise dye recipes to achieve target shades, drastically reducing the time and materials wasted in conventional color matching. everlighten.com

Process Optimization: ML models can analyze real-time data from sensors monitoring parameters like temperature, pH, and dye concentration, automatically adjusting them to ensure consistent results and minimize water, energy, and chemical consumption. texspacetoday.comeverlighten.comglobaltextiletimes.com

Automated Quality Control: AI-powered vision systems can inspect dyed fabrics for defects such as uneven coloring or spots, improving product quality and reducing rework. everlighten.com

Predictive Maintenance: By analyzing data from dyeing machinery, AI can predict potential failures, allowing for proactive maintenance that reduces downtime and extends the lifespan of equipment. globaltextiletimes.com

| Parameter | Conventional Method | AI/ML-Driven Approach | Benefit |

|---|---|---|---|

| Dye Recipe Formulation | Manual, experience-based trial and error. | Predictive algorithms analyze target color and fabric data to generate optimal recipes. everlighten.com | Reduced dye and chemical waste, faster color matching. |

| Process Control | Manual or semi-automated monitoring of temperature, pH, time. | Real-time sensor data is analyzed to automatically adjust parameters for optimal uptake. everlighten.com | Increased consistency, reduced energy and water use. sustainabilitylinkedin.com |

| Water Consumption | High, due to multiple rinsing and washing steps. | AI optimizes dyeing cycles and washing processes to minimize water usage. everlighten.com | Up to 95% reduction in water use in some advanced systems. texspacetoday.com |

| Quality Assessment | Manual visual inspection. | Automated vision systems detect and classify defects with high accuracy. everlighten.com | Improved product quality, reduced labor costs. |

Development of Next-Generation Sustainable and Eco-Friendly Technologies for Vat Dye Processing

The environmental impact of traditional vat dyeing, which relies on strong, sulfur-based reducing agents and highly alkaline conditions, is a major concern. autumnchem.comresearchgate.net Research is intensely focused on developing greener alternatives that reduce the chemical load and complexity of wastewater effluent. autumnchem.com

Future sustainable technologies for processing dyes like Soluble Vat Blue 2B include:

Eco-Friendly Reducing Agents: There is a significant push to replace sodium dithionite (B78146) (hydrosulfite) with more sustainable alternatives. researchgate.net Options being explored include glucose-based systems, ferrous sulfate (B86663), and various plant extracts from sources like apples, henna root, and carambola. researchgate.neticrc.ac.irsemanticscholar.org These alternatives can be more stable, generate less sulfur-based waste, and are often safer to handle. autumnchem.com

Electrochemical Reduction: Using electrocatalytic hydrogenation offers a clean and cost-effective method for the reduction of vat dyes. acs.org This approach can significantly reduce energy consumption and generate more biodegradable wastewater compared to conventional methods. acs.org

Advanced Process Control: The implementation of online Oxidation-Reduction Potential (ORP) meters allows for precise monitoring and control of the vatting process, preventing the overuse of reducing agents and improving shade reproducibility. autumnchem.com

Waterless and Low-Water Dyeing: Technologies such as supercritical CO2 dyeing, which uses carbon dioxide as a solvent instead of water, represent a revolutionary step in sustainable textile processing. oncatex.com This method eliminates wastewater and reduces energy consumption. oncatex.com

Table 2: Comparison of Reducing Agents in Vat Dyeing

| Reducing Agent | Chemical Formula | Typical Reduction Potential (mV) | Environmental Considerations |

|---|---|---|---|

| Sodium Dithionite (Conventional) | Na₂S₂O₄ | -700 to -850 icrc.ac.ir | Produces hazardous sulfite (B76179) and sulfate by-products; unstable. autumnchem.comacs.org |

| Glucose-Based Systems | C₆H₁₂O₆ | Variable, effective for reduction | Biodegradable; reduces sulfur-based waste. autumnchem.com |

| Ferrous Sulfate | FeSO₄ | Variable, often used in combination | Reduces reliance on dithionite; effluent may require metal treatment. semanticscholar.org |

| Plant Extracts (e.g., Carambola) | Natural organic compounds | Can achieve required negative potential researchgate.neticrc.ac.ir | Renewable and biodegradable; performance can be variable. researchgate.net |

Advanced Computational Modeling for Deeper Understanding of Dye-Substrate Interactions and Environmental Behavior

Computational chemistry and molecular modeling are becoming indispensable tools for gaining a fundamental, molecular-level understanding of dye behavior. nih.gov These methods allow researchers to simulate and predict complex interactions that are difficult to observe experimentally, accelerating the design of more efficient dyes and remediation technologies. nih.gov

Key computational approaches include:

Molecular Dynamics (MD) Simulations: MD simulations can model the entire adsorption process of a dye molecule onto a substrate, such as this compound on a cotton fiber. nih.gov This provides insights into adsorption behavior, interaction energies, and the influence of solvents. nih.govphyschemres.org

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) are used to determine the molecular structure, electronic properties, and reactivity of dye molecules. nih.govphyschemres.org This knowledge is crucial for understanding adsorption mechanisms, such as hydrogen bonding and electrostatic interactions. nih.gov

Predicting Environmental Fate: These models can be used to predict how vat dyes will interact with various components in the environment. For example, simulations can show the adsorption of dye molecules onto materials like activated carbon, which is used in wastewater treatment, helping to design more effective purification systems. physchemres.org

Table 3: Computational Modeling Techniques in Dye Science

| Modeling Technique | Primary Function | Application for this compound |

|---|---|---|

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules. nih.gov | Predicting the adsorption process and binding affinity of the dye onto cellulose (B213188) fibers. |

| Quantum Mechanics (QM) / DFT | Calculates the electronic structure and reactivity of molecules. nih.gov | Understanding the dye's molecular properties, color origin, and chemical reaction mechanisms during vatting. |

| Monte Carlo (MC) Simulations | Uses random sampling to predict equilibrium properties. nih.gov | Determining adsorption energies and stable configurations of the dye on a substrate surface. |

Interdisciplinary Research at the Interface of Textile Chemistry, Materials Science, and Environmental Engineering

Solving the complex challenges associated with vat dyes requires a holistic approach that integrates expertise from multiple scientific and engineering disciplines. The future of this compound science lies in the synergy between these fields to address the entire product lifecycle, from synthesis to end-of-life.

Textile Chemistry: Focuses on optimizing the synthesis of vat dyes for higher purity and performance, as well as refining dyeing processes to improve fixation, reduce chemical usage, and enhance fastness properties. floxytiedye.comnih.gov

Materials Science: Contributes by developing novel materials and technologies. This includes creating advanced adsorbents (e.g., biochar-polymer hybrids, metal-organic frameworks) for the efficient removal of dyes from wastewater and engineering innovative "functional fabrics" with enhanced properties. researchgate.net Furthermore, materials scientists are pioneering methods for recycling vat-dyed textiles, which involves separating the dye from the fiber without damaging either component. wtin.comrsc.org

This collaborative effort is essential for creating a closed-loop system for textiles, where dyes like this compound can be used and reused in a manner that is both economically viable and environmentally responsible. rsc.orgmurdoch.edu.au

Q & A

Q. What protocols ensure ethical and reproducible toxicity testing of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.